molecular formula C29H18N2O3S B11463042 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B11463042
M. Wt: 474.5 g/mol
InChI Key: SEFMPFSKVCBINF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that combines structural elements from benzothiazole, phenyl, and chromenone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole and chromenone intermediates, followed by their coupling through amide bond formation.

  • Synthesis of Benzothiazole Intermediate

      Starting Materials: 2-aminothiophenol and benzoic acid derivatives.

      Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

  • Synthesis of Chromenone Intermediate

      Starting Materials: Salicylaldehyde and ethyl acetoacetate.

      Reaction Conditions: The reaction is usually performed under basic conditions using a base like sodium ethoxide in ethanol.

  • Coupling Reaction

      Starting Materials: Benzothiazole intermediate and chromenone intermediate.

      Reaction Conditions: The coupling is achieved through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and chromenone moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials due to its unique electronic properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide: shares structural similarities with other benzothiazole and chromenone derivatives, such as:

Uniqueness

  • The unique combination of benzothiazole, phenyl, and chromenone groups in this compound imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C29H18N2O3S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C29H18N2O3S/c32-27(30-22-11-6-10-21(16-22)28-31-24-12-2-4-14-26(24)35-28)20-9-5-8-18(15-20)23-17-19-7-1-3-13-25(19)34-29(23)33/h1-17H,(H,30,32)

InChI Key

SEFMPFSKVCBINF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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